molecular formula C12H13NO2 B6591494 (R)-Benzyl but-3-YN-2-ylcarbamate CAS No. 1393524-11-2

(R)-Benzyl but-3-YN-2-ylcarbamate

Cat. No.: B6591494
CAS No.: 1393524-11-2
M. Wt: 203.24 g/mol
InChI Key: PKTVPNRRPSWWMS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Benzyl but-3-YN-2-ylcarbamate is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl but-3-YN-2-ylcarbamate typically involves the reaction of benzyl chloroformate with ®-but-3-YN-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for ®-Benzyl but-3-YN-2-ylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl but-3-YN-2-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Benzyl but-3-YN-2-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Benzyl but-3-YN-2-ylcarbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Benzyl but-3-YN-2-ylcarbamate is unique due to its specific benzyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and valuable in specific research applications .

Properties

IUPAC Name

benzyl N-[(2R)-but-3-yn-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-10(2)13-12(14)15-9-11-7-5-4-6-8-11/h1,4-8,10H,9H2,2H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTVPNRRPSWWMS-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.